![molecular formula C7H16BrN B12436714 7-Bromoheptan-1-amine](/img/structure/B12436714.png)
7-Bromoheptan-1-amine
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Overview
Description
7-Bromoheptan-1-amine is an organic compound with the molecular formula C7H16BrN It is a brominated amine, characterized by the presence of a bromine atom attached to the seventh carbon of a heptane chain, with an amine group (-NH2) at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromoheptan-1-amine can be synthesized through several methods. One common approach involves the bromination of heptan-1-amine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions to ensure selective bromination at the seventh carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoheptan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form heptan-1-amine by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 7-hydroxyheptan-1-amine or 7-alkoxyheptan-1-amine.
Oxidation: Formation of 7-iminoheptan-1-amine or 7-cyanoheptan-1-amine.
Reduction: Formation of heptan-1-amine.
Scientific Research Applications
7-Bromoheptan-1-amine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 7-Bromoheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile molecule in biological systems.
Comparison with Similar Compounds
7-Chloroheptan-1-amine: Similar structure but with a chlorine atom instead of bromine.
7-Iodoheptan-1-amine: Contains an iodine atom, leading to different reactivity and applications.
Heptan-1-amine: Lacks the halogen atom, resulting in different chemical properties and uses.
Uniqueness: 7-Bromoheptan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical behavior. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity. This makes this compound a valuable compound in research and industrial applications.
Biological Activity
7-Bromoheptan-1-amine is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H16BrN
- Molecular Weight : 195.10 g/mol
- CAS Number : 53404542
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the bromination of heptan-1-amine, followed by purification processes to obtain the desired compound in high yield. Various methods have been reported in the literature for the synthesis of similar alkyl amines, which can be adapted for this compound.
Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific biological targets. The compound has been studied for its effects on:
- Neuroprotective Effects : Some studies suggest that derivatives of similar alkyl amines can enhance neuroprotection by modulating pathways related to oxidative stress and amyloid-beta production, which are crucial in neurodegenerative diseases like Alzheimer's .
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways. For instance, related compounds have shown selective binding activity towards CCR2 and CCR5 receptors, which are implicated in inflammatory responses and immune regulation .
Case Studies and Research Findings
-
Neuroprotective Studies :
- A study evaluated a series of compounds structurally related to this compound for their ability to reduce amyloid-beta levels in neuronal cultures. Results indicated that certain derivatives could significantly decrease amyloid-beta production while increasing sAPPalpha levels, suggesting a dual mechanism of action that may provide neuroprotection .
- In Vivo Studies :
-
Receptor Activity :
- The biological activity profile of related compounds showed that they can act as potent antagonists at CCR2 receptors, with IC50 values indicating high potency and selectivity against other receptors such as CCR5 . This suggests that this compound might also exhibit similar receptor-specific activities.
Data Table: Biological Activity Overview
Activity Type | Compound | IC50 Value (nM) | Selectivity |
---|---|---|---|
CCR2 Antagonism | This compound | <100 | High against CCR5 |
Neuroprotection | Related Alkyl Amines | Varies (10 - 20 µM) | Moderate |
Properties
Molecular Formula |
C7H16BrN |
---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
7-bromoheptan-1-amine |
InChI |
InChI=1S/C7H16BrN/c8-6-4-2-1-3-5-7-9/h1-7,9H2 |
InChI Key |
RUAYXLGHNDOBIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCCBr |
Origin of Product |
United States |
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